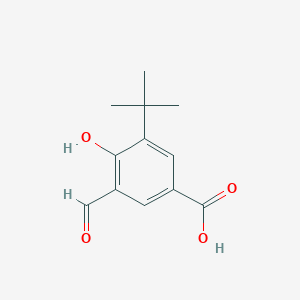
Ácido 3-(terc-butil)-5-formil-4-hidroxibenzoico
Descripción general
Descripción
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “3-(tert-Butyl)” and “5-formyl” parts suggest substitutions at the 3rd and 5th positions of the benzoic acid structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through Friedel-Crafts alkylation for attaching the tert-butyl group and formylation for attaching the formyl group .Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic benzene ring of the benzoic acid, with the tert-butyl group, formyl group, and hydroxy group attached at the 3rd, 5th, and 4th positions respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating tert-butyl group and the electron-withdrawing formyl group. The presence of the hydroxy group could make it a potential site for reactions such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the compound. For example, the presence of the carboxylic acid group would likely make the compound acidic .Aplicaciones Científicas De Investigación
Intermediarios farmacéuticos
Compuestos como el “Ácido 3-(terc-butil)-5-formil-4-hidroxibenzoico” se utilizan a menudo en la síntesis de productos farmacéuticos. Pueden servir como bloques de construcción en la creación de agentes contra el estrés y otros medicamentos terapéuticos .
Aplicaciones antioxidantes
Compuestos similares se han utilizado por sus propiedades antioxidantes, que pueden ayudar a proteger las células del estrés oxidativo y el daño .
Usos antiinflamatorios
El potencial antiinflamatorio de estos compuestos también es notable, lo que los convierte en candidatos para la investigación en condiciones relacionadas con la inflamación .
Investigación contra el cáncer
Su papel en los estudios contra el cáncer es significativo, con investigaciones que exploran su eficacia en la mitigación de ciertos tipos de cáncer .
Propiedades antimicrobianas
Estos compuestos también pueden poseer propiedades antimicrobianas, lo que los hace útiles en el estudio de enfermedades infecciosas .
Reducción de las enfermedades cardiovasculares
La investigación ha explorado el uso de compuestos similares en la reducción del riesgo de enfermedades cardiovasculares, posiblemente debido a sus efectos antioxidantes y antiinflamatorios .
Mejora de la función cognitiva
Existe la posibilidad de que estos compuestos mejoren la función cognitiva, lo que constituye otra área de interés en la investigación científica .
Materiales en contacto con alimentos
Si bien no está directamente relacionado con el “this compound”, se ha realizado una evaluación de seguridad para compuestos relacionados utilizados en materiales en contacto con alimentos, lo que indica un alcance más amplio de posibilidades de aplicación .
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid may also interact with various cellular targets.
Mode of Action
It’s known that the tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . This suggests that the compound might interact with its targets in a way that influences their conformation and function.
Biochemical Pathways
Similar compounds such as butylated hydroxyanisole (bha) have been found to have antioxidant properties , suggesting that 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid might also influence oxidative stress pathways.
Pharmacokinetics
A study on a similar compound showed that the major oxidative pathway was due to the oxidation of the tert-butyl side chain . This suggests that 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid might also undergo similar metabolic transformations, which could impact its bioavailability.
Result of Action
Similar compounds such as tert-butylhydroquinone (tbhq) have been found to have neuroprotective effects , suggesting that 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid might also have beneficial effects at the cellular level.
Action Environment
A study on a similar compound showed that the disinfectant dosage and ph value of the reaction system potentially influence chlorination kinetics . This suggests that the action of 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid might also be influenced by environmental factors such as pH and the presence of other chemicals.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-tert-butyl-5-formyl-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)9-5-7(11(15)16)4-8(6-13)10(9)14/h4-6,14H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYOYAJXIRTEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


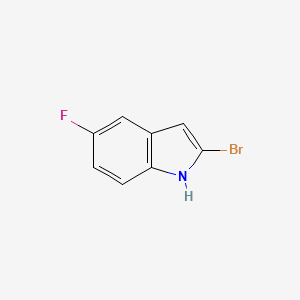
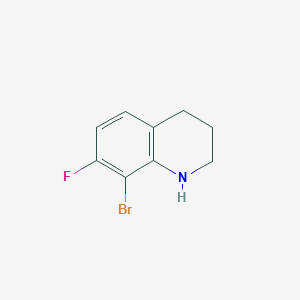
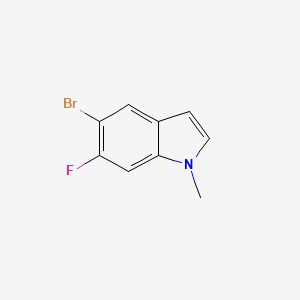

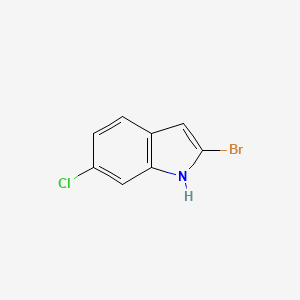

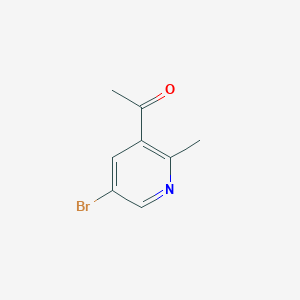
![[4-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1380851.png)
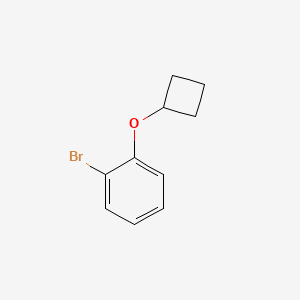
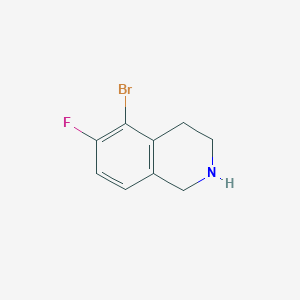
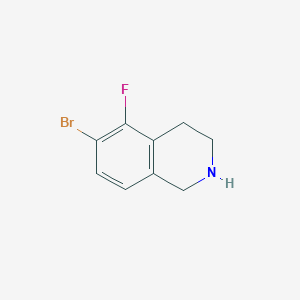
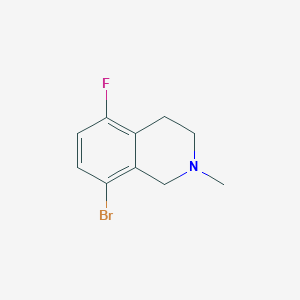

![6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1380860.png)
